molecular formula C19H34N4O B3002989 2-[3-(azepan-1-yl)piperidin-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide CAS No. 1333750-37-0

2-[3-(azepan-1-yl)piperidin-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide

Cat. No. B3002989
M. Wt: 334.508
InChI Key: LGMILPKKUHNLOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[3-(azepan-1-yl)piperidin-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide” is a complex organic molecule that contains several functional groups including an azepane ring, a piperidine ring, an acetamide group, and a cyano group. These functional groups suggest that this compound may have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the azepane and piperidine rings, followed by the introduction of the acetamide and cyano groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains an azepane ring (a seven-membered ring containing one nitrogen atom) and a piperidine ring (a six-membered ring containing one nitrogen atom), both of which are part of larger bicyclic and tricyclic structures. The compound also contains an acetamide group (a carbonyl group attached to a nitrogen atom) and a cyano group (a carbon triple-bonded to a nitrogen atom) .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The azepane and piperidine rings may undergo reactions typical of amines, such as acid-base reactions or alkylation. The acetamide group could participate in reactions involving the carbonyl group, such as nucleophilic acyl substitution. The cyano group could undergo reactions such as hydrolysis to form a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acetamide and cyano groups could increase its solubility in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on factors such as its molecular weight and the strength of intermolecular forces .

properties

IUPAC Name

2-[3-(azepan-1-yl)piperidin-1-yl]-N-(2-cyano-3-methylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N4O/c1-16(2)19(3,15-20)21-18(24)14-22-10-8-9-17(13-22)23-11-6-4-5-7-12-23/h16-17H,4-14H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMILPKKUHNLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN1CCCC(C1)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(azepan-1-yl)piperidin-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.